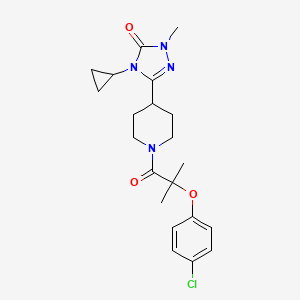
3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H27ClN4O3 and its molecular weight is 418.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one represents a novel structure with potential pharmacological applications, particularly in the realm of anti-inflammatory and neuroprotective activities. This article delves into its biological activity, exploring relevant research findings, case studies, and potential therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A triazole ring , known for its role in various biological activities.
- A piperidine moiety , which is often associated with analgesic and anti-inflammatory properties.
- A chlorophenoxy group , which enhances lipophilicity and may influence receptor interactions.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits significant anti-inflammatory properties . Key findings include:
- Inhibition of Pyroptosis : The compound has been shown to inhibit pyroptosis, a form of programmed cell death associated with inflammatory responses. This suggests a mechanism that could mitigate tissue damage during inflammation.
- Reduction of Interleukin-1 Beta Release : In cellular models, the compound effectively reduces the release of interleukin-1 beta (IL-1β), a cytokine pivotal in inflammatory processes. This action points to its potential utility in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Variations in the functional groups can lead to different interactions with biological targets. For instance:
| Structural Feature | Potential Impact on Activity |
|---|---|
| Piperidine Ring | Enhances anti-inflammatory effects |
| Chlorophenoxy Group | Improves receptor binding affinity |
| Triazole Core | Provides diverse biological interactions |
These relationships underscore the importance of further investigations into how modifications can enhance efficacy or reduce side effects.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of similar compounds:
- Anti-inflammatory Studies : Research on compounds with piperidine and triazole structures has indicated their effectiveness in reducing inflammation markers in various models. For example, compounds similar to our target have shown promising results in inhibiting pro-inflammatory cytokines .
- Neuroprotective Effects : There is emerging evidence that triazole derivatives exhibit neuroprotective properties. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .
- Enzyme Inhibition : Some derivatives have demonstrated strong inhibitory activity against enzymes like acetylcholinesterase (AChE) and urease, indicating potential applications in treating conditions like Alzheimer's disease and gastric ulcers .
Propiedades
IUPAC Name |
5-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3/c1-21(2,29-17-8-4-15(22)5-9-17)19(27)25-12-10-14(11-13-25)18-23-24(3)20(28)26(18)16-6-7-16/h4-5,8-9,14,16H,6-7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSYNLZTCZADRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)C2=NN(C(=O)N2C3CC3)C)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













